molecular formula C26H17Cl2N3OS B11778707 3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11778707
M. Wt: 490.4 g/mol
InChI Key: LZCYUHPXRIXIAM-UHFFFAOYSA-N
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Description

3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a high-affinity, ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK), a critical signaling node in immunoreceptor pathways. Research demonstrates that this thieno[2,3-b]pyridine derivative potently blocks SYK-mediated signaling in B-cells and mast cells, leading to the suppression of key pro-inflammatory cytokines and preventing Fc receptor-mediated degranulation. Its primary research value lies in dissecting the SYK-dependent mechanisms in autoimmune diseases such as rheumatoid arthritis and allergic asthma, where aberrant immunoreceptor activation is a known driver of pathology. Studies highlight its efficacy in cellular models of B-cell receptor signaling and in vivo models of inflammation , establishing it as a crucial pharmacological tool for validating SYK as a therapeutic target. Furthermore, investigations extend into hematological malignancies, where SYK signaling promotes cell survival and proliferation, making this compound a valuable probe for exploring novel oncological treatment strategies. By providing highly specific SYK inhibition, this compound enables researchers to elucidate complex signal transduction networks and evaluate potential synergies with other targeted agents.

Properties

Molecular Formula

C26H17Cl2N3OS

Molecular Weight

490.4 g/mol

IUPAC Name

3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C26H17Cl2N3OS/c27-17-12-10-15(11-13-17)18-14-21(16-6-2-1-3-7-16)31-26-22(18)23(29)24(33-26)25(32)30-20-9-5-4-8-19(20)28/h1-14H,29H2,(H,30,32)

InChI Key

LZCYUHPXRIXIAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)Cl)C(=C(S3)C(=O)NC5=CC=CC=C5Cl)N

Origin of Product

United States

Preparation Methods

Cyclization of 1,3-Dione Precursors

A widely cited method involves reacting 1,3-dione derivatives with cyanothioacetamide to form 2-mercaptonicotinonitrile intermediates. For example:

  • Step 1 : A 1,3-dione bearing substituents R¹ and R' (e.g., 4-(4-chlorophenyl)-6-phenyl-1,3-dione) reacts with cyanothioacetamide in ethanol or dimethylformamide (DMF) under basic conditions (triethylamine or sodium carbonate).

  • Step 2 : The resulting 2-mercaptonicotinonitrile undergoes cyclization with chloroacetamide derivatives in DMF or tetrahydrofuran (THF), facilitated by sodium ethoxide.

This route achieves moderate yields (40–60%) for analogous compounds, though exact yields for the target molecule remain unreported.

Alternative Cyclization via Sulfonamide Intermediates

Patent US3969358A describes a cyclization pathway using sulfonamide intermediates:

  • Step 1 : React 3-thienaldehyde with NH₂–CH₂–CH(OR)₂ (where R = lower alkyl) to form a Schiff base.

  • Step 2 : Reduce the Schiff base with sodium borohydride in ethanol, followed by tosylation with para-toluenesulfonyl chloride.

  • Step 3 : Cyclize the sulfonamide derivative under acidic conditions (e.g., HCl in ethanol) at 50–100°C to yield the thienopyridine core.

This method, while laborious, offers precise control over substituent placement, critical for introducing the 4-(4-chlorophenyl) and 6-phenyl groups.

Functionalization of the Thienopyridine Core

Introduction of the 3-Amino Group

The 3-amino group is typically introduced via nucleophilic substitution or reductive amination:

  • Method A : Treat a 3-nitrothieno[2,3-b]pyridine intermediate with hydrogen gas (5–10 atm) in the presence of palladium on carbon (Pd/C) in ethanol.

  • Method B : Direct amination using ammonia or ammonium acetate in refluxing ethanol, though this requires pre-functionalized substrates.

Patent EP2008654A1 highlights the use of 4-aminopiperidine derivatives to introduce amino groups at specific positions, though adaptations for the target compound’s 3-position would necessitate tailored protecting groups.

Carboxamide Installation at Position 2

The 2-carboxamide moiety is installed via coupling reactions:

  • Step 1 : Convert the 2-carboxylic acid derivative (generated via hydrolysis of a nitrile or ester) to an acid chloride using thionyl chloride (SOCl₂).

  • Step 2 : React the acid chloride with 2-chloroaniline in dichloromethane (DCM) or THF, catalyzed by 4-dimethylaminopyridine (DMAP).

Yields for this step range from 50–75% in analogous systems, depending on the electron-withdrawing effects of adjacent substituents.

Substituent-Specific Modifications

4-(4-Chlorophenyl) Group Incorporation

The 4-(4-chlorophenyl) group is introduced early in the synthesis via:

  • Friedel-Crafts Acylation : React 4-chlorobenzoyl chloride with a thiophene precursor in the presence of AlCl₃.

  • Suzuki-Miyaura Coupling : Cross-coupling a 4-chlorophenylboronic acid with a brominated thienopyridine intermediate using Pd(PPh₃)₄ and K₂CO₃ in dioxane.

The latter method offers superior regioselectivity, with reported yields of 65–80% for similar substrates.

6-Phenyl Group Installation

The 6-phenyl group is typically added via:

  • Nucleophilic Aromatic Substitution (SNAr) : React a 6-bromo-thienopyridine intermediate with phenylmagnesium bromide in THF under inert atmosphere.

  • Direct Alkylation : Use phenyl lithium to alkylate a pre-functionalized thienopyridine core.

Optimization and Characterization

Reaction Condition Optimization

Key parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Yield
Temperature80–120°C (cyclization steps)+15–20%
Solvent PolarityDMF > THF > Ethanol+10–25%
Catalyst Loading5–10 mol% Pd for couplings+30–40%

Data synthesized from.

Analytical Characterization

Post-synthetic validation requires:

  • ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts (e.g., Cl-phenyl protons at δ 7.3–7.6 ppm).

  • HPLC-MS : Verify molecular weight (m/z 490.4 for [M+H]⁺) and purity (>95%).

  • X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives .

Chemical Reactions Analysis

Oxidative Dimerization

This compound undergoes hypochlorite-mediated oxidative dimerization under mild conditions, forming polyheterocyclic ensembles. The reaction proceeds via two distinct pathways depending on the solvent:

Solvent System Product Structure Yield Stereoselectivity
H<sub>2</sub>O/THFCis-configured dimer with bridged S–O–S68–72%R,R,R,R/S,S,S,S enantiomers
CH<sub>3</sub>CNOpen-chain sulfoxide derivatives55–60%Not observed

Mechanistic Insights (Source ):

  • The amino group initiates oxidation, forming a radical intermediate.

  • Solvent polarity dictates intermediate stabilization:

    • Polar aprotic solvents (CH<sub>3</sub>CN) favor sulfoxide formation.

    • Aqueous conditions promote dimerization via sulfur–sulfur coupling.

Key Data :

  • Reaction time: 4–6 hours at 25°C.

  • Sodium hypochlorite (5% aqueous) used as oxidant.

  • Stereochemistry confirmed via NOESY and X-ray crystallography in related analogues.

Nucleophilic Substitution at the Amide Group

The carboxamide moiety participates in hydrolysis and aminolysis reactions:

Hydrolysis

Condition Product Yield
6M HCl, reflux, 8 hrsThieno[2,3-b]pyridine-2-carboxylic acid85%
2M NaOH, EtOH, 60°C, 6 hrsCorresponding ammonium salt78%

Applications : Hydrolysis products serve as intermediates for synthesizing esters and acyl chlorides (Source).

Aminolysis

Reaction with primary amines (e.g., methylamine):

  • Forms substituted urea derivatives.

  • Requires DMF as solvent and 80°C for 12 hours (Yield: 63–70%) (Source).

Electrophilic Aromatic Substitution (EAS)

The electron-rich thieno[2,3-b]pyridine ring undergoes EAS at specific positions:

Reaction Position Modified Conditions Product
NitrationC-5 of thieno ringHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 2 hrs5-Nitro derivative (Yield: 58%)
SulfonationC-5ClSO<sub>3</sub>H, CH<sub>2</sub>Cl<sub>2</sub>, RT5-Sulfo derivative (Yield: 51%)

Regioselectivity : Directed by the electron-donating amino group at C-3 and electron-withdrawing carboxamide at C-2 (Source ).

Acylation of the Amino Group

  • Reacts with acetyl chloride in pyridine to form N-acetyl derivatives (Yield: 82%).

  • Critical for modifying bioavailability in medicinal applications (Source ).

Halogenation

  • Chlorine substituents on phenyl rings enable Suzuki–Miyaura cross-coupling:

    • Requires Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acid, K<sub>2</sub>CO<sub>3>, DMF/H<sub>2</sub>O (Yield: 65–74%) (Source ).

Complexation with Metal Ions

The amino and carboxamide groups coordinate transition metals:

Metal Salt Ligand Site Application
Cu(II) acetateAmino N and carbonyl OCatalytic oxidation studies
Pd(II) chlorideThieno ring π-systemCross-coupling reaction catalysts

Stoichiometry : Typically forms 1:1 or 1:2 (metal:ligand) complexes (Source ).

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of thienopyridine have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
    • In vitro studies suggest that 3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide may interact with key enzymes involved in cancer cell proliferation, making it a candidate for further anticancer drug development.
  • Antimicrobial Properties :
    • The compound's structural features may contribute to its antimicrobial efficacy. Research has shown that thienopyridine derivatives possess activity against a range of bacterial strains, suggesting potential use in treating infections .
    • Preliminary tests indicate that this compound could inhibit the growth of specific pathogens, warranting further exploration into its applications as an antimicrobial agent.

Pharmacological Insights

  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit certain enzymes linked to inflammation and cancer progression. For instance, molecular docking studies suggest it may act as a potential inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
    • This inhibition could lead to the development of new anti-inflammatory drugs based on this compound's scaffold.
  • Neuroprotective Effects :
    • Emerging research highlights the neuroprotective potential of thienopyridine derivatives. The ability to cross the blood-brain barrier makes this compound a candidate for treating neurodegenerative diseases .
    • Studies have shown that similar compounds can reduce oxidative stress and improve cognitive function in animal models.

Material Science Applications

  • Organic Electronics :
    • The unique electronic properties of thienopyridine compounds make them suitable candidates for use in organic semiconductor materials. Their ability to form stable thin films can be advantageous in developing organic light-emitting diodes (OLEDs) and organic solar cells.
    • Research into the photophysical properties of these compounds indicates their potential for enhancing device efficiency through improved charge transport characteristics.

Data Tables and Case Studies

Application AreaFindings/Notes
Anticancer ActivitySignificant cytotoxic effects against various cancer cell lines observed .
Antimicrobial PropertiesInhibitory effects against specific bacterial strains noted .
Enzyme InhibitionPotential COX inhibitor identified through molecular docking studies .
Neuroprotective EffectsEvidence suggests reduction in oxidative stress and cognitive improvement .
Organic ElectronicsPromising candidate for use in OLEDs and organic solar cells due to stability.

Mechanism of Action

The mechanism of action of “3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide” would depend on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-b]pyridine derivatives exhibit structural diversity, with variations in substituents significantly influencing their physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Properties Synthesis Yield/Conditions Biological Activity (If Reported) Reference
Target Compound - 3-Amino
- 4-(4-chlorophenyl)
- 6-Phenyl
- N-(2-chlorophenyl)
- High lipophilicity due to dual Cl and phenyl groups
- Potential kinase inhibition
Not explicitly reported in evidence (likely via multi-step cyclization and coupling) Not explicitly reported
3-Amino-N-(4-chlorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (5) - 4-(Trifluoromethyl)
- 6-Thiophen-2-yl
- N-(4-chlorophenyl)
- Enhanced electron-withdrawing effect (CF₃)
- Improved metabolic stability
95% yield via T3P-mediated coupling in DMF at 80°C Forkhead Box M1 (FOXM1) inhibitor
3-Amino-N-(4-sulfamoylphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (CID 1990758) - 4-(Trifluoromethyl)
- N-(4-sulfamoylphenyl)
- Increased solubility due to sulfonamide group
- Potential antibacterial activity
Not reported Unknown; structural similarity to sulfonamide antibiotics
3-Amino-N-(2-ethylphenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide (PubChem) - 4-(4-Methoxyphenyl)
- N-(2-ethylphenyl)
- Electron-donating methoxy group reduces reactivity
- Moderate lipophilicity
Synthesized via reported methods (exact conditions not detailed) Unknown
3-[Bis(p-tolylsulfonyl)amino]-N-(4-chlorobenzyl)-6-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide - Bis-sulfonamide
- 6-(3,4-Dichlorophenyl)
- Bulky substituents enhance steric hindrance
- Anticancer intermediate
Crystallized in P21/c space group; optimized for X-ray diffraction Key intermediate in anticancer drug synthesis

Key Findings :

Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃, Cl): Compounds like 5 (CF₃) show enhanced biological activity due to increased electrophilicity and binding affinity . Aryl Diversity: Substituting phenyl with thiophen-2-yl (e.g., 5) or dichlorophenyl (e.g., ) alters π-π stacking interactions, impacting target selectivity.

Synthetic Routes :

  • High-yield syntheses (>85%) are achieved using polar aprotic solvents (DMF, CH₂Cl₂/EtOH) and coupling agents like T3P .
  • Bulky substituents (e.g., bis-sulfonamide in ) require controlled reaction conditions to avoid steric clashes during cyclization.

Biological Relevance :

  • FOXM1 inhibitors (e.g., 5 ) demonstrate the role of trifluoromethyl groups in disrupting protein-DNA interactions .
  • Anticancer intermediates (e.g., ) highlight the importance of halogenated aryl groups in enhancing cytotoxicity.

Table 2: Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP (Predicted) Solubility (mg/mL)
Target Compound C₂₇H₁₈Cl₂N₃OS 518.42 5.2 <0.1 (DMSO)
3-Amino-N-(4-chlorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (5) C₂₀H₁₂ClF₃N₃OS 458.84 4.8 0.5 (DMSO)
3-Amino-N-(4-sulfamoylphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (CID 1990758) C₂₁H₁₅F₃N₄O₃S₂ 516.49 3.9 1.2 (Water)

Biological Activity

The compound 3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a thienopyridine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H17Cl2N2OC_{22}H_{17}Cl_2N_2O with a molecular weight of approximately 408.9 g/mol. The structure features multiple aromatic rings and a thieno[2,3-b]pyridine core, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC22H17Cl2N2O
Molecular Weight408.9 g/mol
IUPAC Name3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide
PurityTypically >95%

Anti-Proliferative Effects

Research has demonstrated that thienopyridine derivatives exhibit significant anti-proliferative activity against various cancer cell lines. For instance, studies have reported IC50 values ranging from 162 to 644 nM against HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cell lines when treated with related compounds . The presence of chloroaryl groups enhances this activity, indicating that structural modifications can lead to improved efficacy.

The mechanism by which these compounds exert their anti-cancer effects often involves the inhibition of key cellular pathways associated with proliferation and survival. For example, the incorporation of specific substituents on the aromatic rings can lead to enhanced interactions with target proteins involved in cell cycle regulation and apoptosis .

Anti-Inflammatory Activity

In addition to anti-cancer properties, thienopyridine derivatives have shown promising anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a notable mechanism through which these compounds may reduce inflammation. Preliminary results indicate that certain derivatives can suppress COX-1 and COX-2 activities effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Study 1: Anti-Proliferative Activity

A recent study evaluated a series of thienopyridine derivatives, including the compound , for their anti-proliferative properties. The most active derivative exhibited an IC50 value of 79 nM against HCT-116 cells, showcasing its potential as a therapeutic agent in oncology .

Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationships revealed that specific substitutions on the thieno[2,3-b]pyridine scaffold significantly influence biological activity. For example, compounds with electron-donating groups at certain positions displayed enhanced potency against cancer cells while also demonstrating reduced toxicity profiles in preliminary assays .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of thieno[2,3-b]pyridine derivatives, and how can they be adapted for this compound?

Answer:
The synthesis of thieno[2,3-b]pyridine derivatives typically involves cyclocondensation reactions or multi-step functionalization of preconstructed heterocycles. For example, 3-aminothieno[2,3-b]pyridines can be synthesized via cyclization of thiourea intermediates with α,β-unsaturated ketones under acidic conditions . Adapting this to the target compound requires introducing substituents (e.g., 2-chlorophenyl, 4-chlorophenyl) through Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution at specific positions. Evidence from analogous compounds suggests that regioselective halogenation and amidation steps are critical for achieving the desired substitution pattern .

Basic: Which analytical techniques are most effective for structural characterization of this compound, and how are they applied?

Answer:
Key techniques include:

  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-stacking) critical for understanding crystallographic packing and stability .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns, with 1^1H-13^13C HMBC identifying long-range couplings for aromatic systems.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for halogenated derivatives.
  • FT-IR : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Basic: What in vitro bioactivity screening protocols are recommended for preliminary assessment of this compound?

Answer:
Initial screening should focus on:

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the structural similarity to pyrimidine-based inhibitors .

Advanced: How can synthetic routes be optimized to improve yield and purity, particularly for large-scale production?

Answer:

  • Catalyst screening : Use Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki couplings to enhance cross-coupling efficiency .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions.
  • Crystallization control : Utilize single-crystal X-ray data to identify optimal recrystallization solvents (e.g., ethanol/water mixtures) for high-purity isolates .

Advanced: How should researchers resolve contradictions between spectroscopic data and computational modeling results?

Answer:

  • Validation via XRD : Use experimental X-ray structures to benchmark computational models (e.g., DFT-optimized geometries) .
  • Dynamic NMR studies : Investigate temperature-dependent conformational changes that may explain discrepancies in 1^1H NMR splitting patterns.
  • Multi-technique corroboration : Combine IR, Raman, and solid-state NMR to validate hydrogen-bonding networks predicted computationally .

Advanced: What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets, leveraging crystal structures of homologous proteins .
  • MD simulations : Perform 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key residue interactions.
  • QSAR modeling : Derive predictive models using descriptors like logP, polar surface area, and halogen atom positions .

Advanced: How can the mechanism of action be elucidated for this compound in complex biological systems?

Answer:

  • Proteomics : SILAC-based quantitative profiling to identify differentially expressed proteins post-treatment.
  • Gene expression analysis : RNA-seq or RT-qPCR to track changes in apoptosis-related genes (e.g., BAX, BCL-2).
  • Cellular imaging : Confocal microscopy with fluorescent probes (e.g., Annexin V-FITC) to visualize apoptosis/necrosis .

Advanced: What formulation strategies address solubility limitations in pharmacological studies?

Answer:

  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance aqueous solubility and bioavailability.
  • Co-crystallization : Design co-crystals with succinic acid or caffeine to improve dissolution rates .
  • Salt formation : Explore hydrochloride or mesylate salts for ionizable functional groups .

Advanced: How can degradation pathways and metabolite identification be systematically investigated?

Answer:

  • Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (pH 1–13), followed by LC-MS/MS analysis.
  • Metabolite profiling : Use hepatocyte incubation or microsomal assays with UPLC-QTOF to identify phase I/II metabolites.
  • Stability-indicating HPLC : Develop validated methods with photodiode array detection to monitor degradation products .

Advanced: What structural analogs of this compound have shown enhanced bioactivity, and what SAR insights do they provide?

Answer:

  • Chlorophenyl substitutions : Analogs with 3,4-dichlorophenyl groups exhibit improved kinase inhibition (e.g., IC50_{50} < 100 nM) due to enhanced hydrophobic interactions .
  • Amide modifications : Replacement of the carboxamide with sulfonamide groups increases metabolic stability but reduces solubility.
  • Heterocycle fusion : Pyrimidine-fused derivatives demonstrate superior anticancer activity compared to pyridine-based analogs .

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